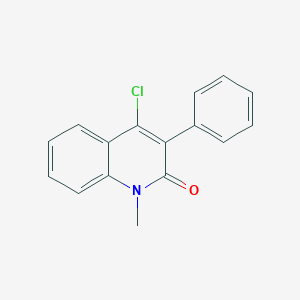
4-chloro-1-methyl-3-phenylquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-1-methyl-3-phenylquinolin-2(1H)-one is a quinoline derivative. Quinoline compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-methyl-3-phenylquinolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate aniline derivative.
Cyclization: The aniline derivative undergoes cyclization with a suitable reagent to form the quinoline core.
Chlorination: The quinoline core is then chlorinated at the 4-position using reagents like thionyl chloride or phosphorus pentachloride.
Methylation: Methylation at the 1-position can be achieved using methyl iodide or dimethyl sulfate.
Phenylation: The phenyl group is introduced at the 3-position through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the methyl group or the phenyl ring.
Reduction: Reduction reactions may target the quinoline core or the chlorinated position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Products may include quinoline N-oxides or phenyl ring hydroxylated derivatives.
Reduction: Reduced products may include dihydroquinolines or dechlorinated derivatives.
Substitution: Substituted products depend on the nucleophile used, resulting in various functionalized quinolines.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for developing drugs with antimicrobial, anticancer, or anti-inflammatory properties.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Material Science: In the development of organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4-chloro-1-methyl-3-phenylquinolin-2(1H)-one depends on its specific application:
Biological Activity: It may interact with enzymes or receptors, inhibiting or activating specific pathways.
Chemical Reactivity: The compound’s reactivity is influenced by the electron-donating or withdrawing effects of its substituents.
Comparison with Similar Compounds
Similar Compounds
4-chloroquinoline: Lacks the methyl and phenyl groups, leading to different reactivity and applications.
1-methylquinoline: Lacks the chloro and phenyl groups, affecting its biological activity.
3-phenylquinoline: Lacks the chloro and methyl groups, altering its chemical properties.
Uniqueness
4-chloro-1-methyl-3-phenylquinolin-2(1H)-one is unique due to the combination of its substituents, which confer specific chemical and biological properties not found in its simpler analogs.
Properties
IUPAC Name |
4-chloro-1-methyl-3-phenylquinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO/c1-18-13-10-6-5-9-12(13)15(17)14(16(18)19)11-7-3-2-4-8-11/h2-10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCOIEOFRRHZEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)C3=CC=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50972283 |
Source


|
| Record name | 4-Chloro-1-methyl-3-phenylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50972283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56857-90-0 |
Source


|
| Record name | 4-Chloro-1-methyl-3-phenylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50972283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
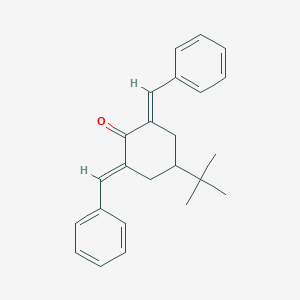
![3-[(4-Methoxyanilino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B372958.png)
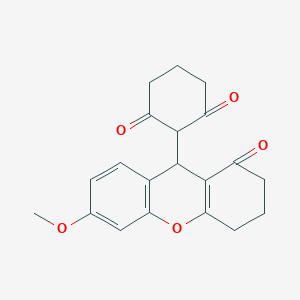
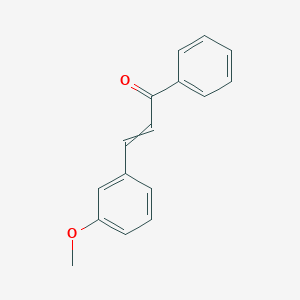
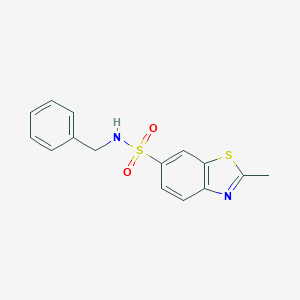
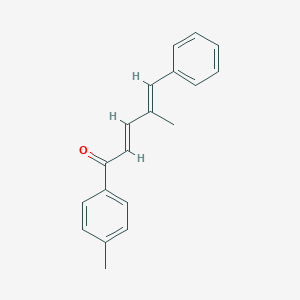
![4,11-Bis(4-fluorophenyl)-7,14-bis(4-methylphenyl)-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone](/img/structure/B372969.png)
![2,6-dibutyl-3,7-bis(4-chlorophenyl)tetrahydro-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,5-dione](/img/structure/B372970.png)
![Dimethyl 2-(4-methoxybenzyl)-2-[2-(4-methoxybenzyl)-2-propenyl]malonate](/img/structure/B372972.png)
![1-Chloro-4-[(2,2-diphenylvinyl)sulfanyl]benzene](/img/structure/B372973.png)

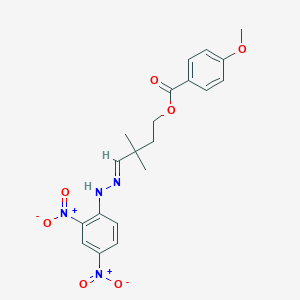
![2-[(1-phenyl-2-propenyl)(phenylsulfanyl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B372979.png)
![(15S)-12-phenyl-15-[(E)-4-phenylbut-3-enyl]-2,10,11-triazatetracyclo[8.5.0.03,8.011,13]pentadeca-1,3,5,7-tetraen-9-one](/img/structure/B372982.png)
